2-[(2-Chlorophenyl)thio]acetic acid; (2-Chlorophenylsulfanyl)acetic acid
CAS No.:
Cat. No.: VC19802228
Molecular Formula: C8H7ClOS
Molecular Weight: 186.66 g/mol
* For research use only. Not for human or veterinary use.
![2-[(2-Chlorophenyl)thio]acetic acid; (2-Chlorophenylsulfanyl)acetic acid -](/images/structure/VC19802228.png)
Specification
Molecular Formula | C8H7ClOS |
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Molecular Weight | 186.66 g/mol |
IUPAC Name | O-(2-chlorophenyl) ethanethioate |
Standard InChI | InChI=1S/C8H7ClOS/c1-6(11)10-8-5-3-2-4-7(8)9/h2-5H,1H3 |
Standard InChI Key | HDMPELFACKZWHR-UHFFFAOYSA-N |
Canonical SMILES | CC(=S)OC1=CC=CC=C1Cl |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
2-[(2-Chlorophenyl)thio]acetic acid (CAS: 18619-18-6) is systematically named as [(2-chlorophenyl)thio]acetic acid under IUPAC guidelines . Its molecular formula is C₈H₇ClO₂S, with a molar mass of 202.65 g/mol. The compound’s structure consists of a 2-chlorophenyl ring connected to a sulfur atom, which is bonded to a two-carbon chain terminating in a carboxylic acid group.
Molecular Geometry and Bonding
The planar chlorophenyl group and thioether linkage create a bent molecular geometry, as confirmed by X-ray crystallography data from related compounds . The sulfur atom’s lone pairs facilitate nucleophilic interactions, while the chlorine atom induces electronic effects, polarizing the phenyl ring and enhancing electrophilic substitution reactivity.
Table 1: Key Structural Properties
Property | Value/Description | Source |
---|---|---|
Molecular Formula | C₈H₇ClO₂S | |
SMILES | C1=CC=C(C(=C1)Cl)SCC(=O)O | |
XLogP3 | 2.7 (Predicted) | |
Hydrogen Bond Donors | 1 (Carboxylic acid -OH) |
Synthesis and Reaction Optimization
Synthetic Routes
The primary synthesis involves the nucleophilic substitution of 2-chlorobenzenethiol with chloroacetic acid under basic conditions. A typical procedure includes:
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Dissolving 2-chlorobenzenethiol in ethanol.
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Adding chloroacetic acid and sodium hydroxide at 60–80°C.
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Refluxing for 6–8 hours to yield the crude product, which is purified via recrystallization.
Optimization Parameters
Reaction efficiency depends on:
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Solvent Choice: Ethanol and dichloromethane improve yields (75–85%) compared to polar aprotic solvents.
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Temperature: Reflux conditions (78°C for ethanol) prevent side reactions like oxidation of the thioether.
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Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems.
Table 2: Synthesis Conditions and Yields
Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|
Ethanol | 78 | 8 | 82 |
DCM | 40 | 12 | 78 |
Water/THF | 60 | 6 | 65 |
Chemical Reactivity and Mechanistic Insights
Thioether Oxidation
The sulfur center undergoes oxidation to sulfoxides or sulfones using hydrogen peroxide or meta-chloroperbenzoic acid. For example:
This reaction is critical for modifying the compound’s polarity in drug design.
Carboxylic Acid Derivatives
The acetic acid moiety forms esters, amides, and anhydrides. Esterification with methanol under acidic conditions produces the methyl ester, enhancing lipid solubility for biological assays:
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